Cas no 76272-36-1 (exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine)
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
- Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
- exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
- (3-exo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
- 3-Amino-8-Benzyl-8-Azabicyclo[3.2.1]Octane (3-Exo)-
- 8-azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, (3-exo)
- 8-Benzyl-8-azabicyclo[3.2.1]octane-3-exo-amino
- 8-Benzyl-3a-amino-1aH,5aH-nortropane
- endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
- (1R,5S)-endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
- (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
- EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine
- 8-Benzyl-8-azabicyclo[3.2.1]octane-3-endo-amine
- PubChem19312
- 8-Benzyl-8-azabicyclo[3.2.1]octane-3-exo-amine
- 8-Azabicyclo[3.2.1]octan-3-amine,8-
- A838661
- EN300-73985
- DTXSID801262720
- FT-0650132
- (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
- FT-0652571
- MFCD09753144
- J-519370
- 8-(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
- PB23672
- 8-Benzyl-8-aza-bicyclo[3.2.1]oct-3-ylamine
- TQR0332
- 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
- 8-benzyl-8-azabicyclo [3.2.1] octan-3-amine
- FS-2972
- SCHEMBL168287
- 5-chloro-3,3 inverted exclamation mark(R)-bipyridine
- TZWXPIKAEAYGPF-UHFFFAOYSA-N
- NS00006907
- 76272-36-1
- AKOS010483162
- 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE
- Z792463860
- 96901-92-7
- 8-Azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, endo-
- exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
-
- MDL: MFCD09753144
- Inchi: 1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
- InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)C2CC(CC1CC2)N
Computed Properties
- Exact Mass: 216.162648646g/mol
- Monoisotopic Mass: 216.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3
- XLogP3: 2
Experimental Properties
- Boiling Point: 317.1°C at 760 mmHg
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05049-10g |
exo-3-amino-8-benzyl-8-azabicyclo[3.2.1]octane |
76272-36-1 | 95% | 10g |
$500 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841397-1g |
exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine |
76272-36-1 | 95% | 1g |
¥989.00 | 2022-09-02 | |
| TRC | B230760-250mg |
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine |
76272-36-1 | 250mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B230760-500mg |
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine |
76272-36-1 | 500mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B230760-1g |
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine |
76272-36-1 | 1g |
$ 293.00 | 2023-04-18 | ||
| TRC | B230760-5g |
Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine |
76272-36-1 | 5g |
$ 879.00 | 2023-04-18 | ||
| Chemenu | CM202514-5g |
exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine |
76272-36-1 | 95%+ | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D552426-1G |
EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE |
76272-36-1 | 95% | 1g |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | D552426-5G |
EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE |
76272-36-1 | 95% | 5g |
$430 | 2024-07-21 | |
| eNovation Chemicals LLC | D552426-10G |
EXO-3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE |
76272-36-1 | 95% | 10g |
$635 | 2024-07-21 |
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Suppliers
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Professional Introduction to exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS No. 76272-36-1)
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, a compound with the chemical identifier CAS No. 76272-36-1, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This bicyclic amine derivative features a fused three-membered ring system connected to a seven-membered ring, with a benzyl substituent and an amine functional group at specific positions. The intricate architecture of this molecule makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The compound’s structure, characterized by its azo bridge and bicyclo[3.2.1]octane core, contributes to its distinct chemical behavior and reactivity. This framework has been explored in synthetic chemistry for its ability to serve as a scaffold for drug design, allowing modifications that can enhance pharmacological properties such as solubility, bioavailability, and target specificity. Recent advancements in medicinal chemistry have highlighted the utility of such bicyclic systems in creating molecules with improved pharmacokinetic profiles.
In the realm of pharmaceutical research, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine has been investigated for its potential role in modulating various biological pathways. Studies have suggested that its structural motif may interact with specific enzymes and receptors, making it a valuable candidate for treating conditions such as neurological disorders, inflammation, and metabolic diseases. The presence of the benzyl group enhances lipophilicity, which is often crucial for crossing biological membranes, while the amine functionality provides opportunities for further derivatization to achieve desired pharmacological effects.
Recent publications have demonstrated the synthetic versatility of this compound, showcasing its application in generating libraries of derivatives for high-throughput screening. Researchers have leveraged its core structure to develop molecules with enhanced binding affinity and selectivity towards therapeutic targets. For instance, modifications at the nitrogen atom or the benzyl substituent have been explored to fine-tune interactions with proteins involved in disease pathways.
The compound’s stability under various conditions has also been a focus of interest. Experiments have been conducted to evaluate its thermal and chemical stability, which are critical factors for industrial-scale production and formulation into pharmaceutical products. These studies have provided insights into optimizing synthetic routes to maximize yield and purity while minimizing degradation pathways.
The potential applications of exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The growing interest in green chemistry has also prompted investigations into sustainable methods for producing this compound, emphasizing the importance of eco-friendly synthetic strategies.
The interdisciplinary nature of research involving this compound underscores its significance in modern chemical biology. Collaboration between organic chemists, biochemists, and pharmacologists has led to innovative approaches in understanding its mechanisms of action and developing novel therapeutic strategies. This holistic approach is essential for translating laboratory findings into clinical applications that can address unmet medical needs.
As research continues to evolve, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is poised to play a pivotal role in shaping future advancements in medicinal chemistry and drug discovery. Its unique structural attributes offer a rich ground for exploration, promising new insights into disease mechanisms and innovative solutions for therapeutic interventions.
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